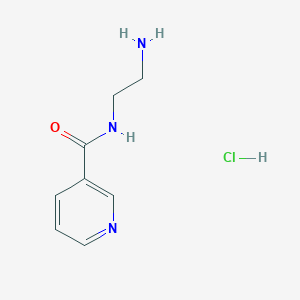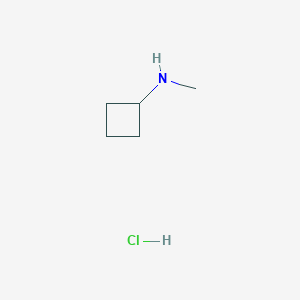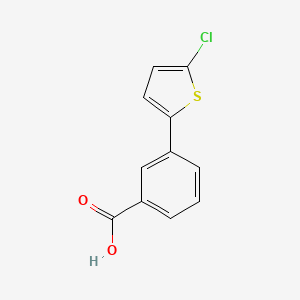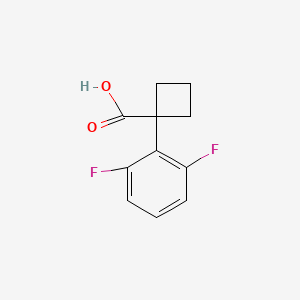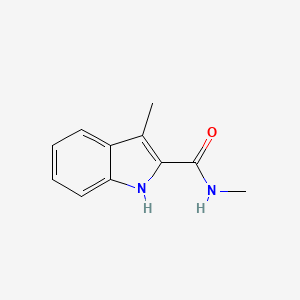
N,3-dimethyl-1H-indole-2-carboxamide
Descripción general
Descripción
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The structure of the compound was confirmed using 1H NMR, 13C NMR, and HRESI-MS spectroscopy .Chemical Reactions Analysis
A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Aplicaciones Científicas De Investigación
-
Cancer Treatment
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods : The specific methods of application or experimental procedures vary depending on the type of cancer and the specific indole derivative being used .
- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .
-
Antioxidant Role
- Field : Biochemistry .
- Application : Several indole derivatives, including indole-3-carbinol, have been reported as free radical scavengers .
- Methods : The specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its antioxidant role is being utilized .
- Results : Indole-3-carbinol has been associated with a variety of benefits including chemoprevention of cancers of the endometrium, lung, mammary tissue, tongue, colon, and liver in various animal models .
-
Anti-Inflammatory and Analgesic Activities
- Field : Medical and Pharmaceutical Sciences .
- Application : Certain indole derivatives have shown anti-inflammatory and analgesic activities .
- Methods : The specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its anti-inflammatory and analgesic activities are being utilized .
- Results : Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
-
Antiviral Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have antiviral properties .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its antiviral properties are being utilized .
- Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Enzyme Inhibition
- Field : Biochemistry .
- Application : The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
- Methods : The specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its enzyme inhibition properties are being utilized .
- Results : Indole 2 and 3-carboxamide derivatives have been reported to have strong enzyme inhibitory properties .
-
Antimicrobial Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have antimicrobial properties .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its antimicrobial properties are being utilized .
- Results : For example, compounds 5-chloro-3-phenyl-N-(8-phenyl-3-oxo-1-thia-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (154) and 5-chloro-N-(2-methyl-8-phenyl-3-oxo-1-thia-4-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (155) were the most active compounds having 8-phenyl spiro ring against H 37 .
-
Anti-HIV Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have anti-HIV properties .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its anti-HIV properties are being utilized .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in the original research papers .
-
Antitubercular Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have antitubercular properties .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its antitubercular properties are being utilized .
- Results : Among all, compounds 5-chloro-3-phenyl-N-(8-phenyl-3-oxo-1-thia-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (154) (MIC = 3.9 μM) and 5-chloro-N-(2-methyl-8-phenyl-3-oxo-1-thia-4-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (155) (MIC = 7.8 μM) were the most active compounds having 8-phenyl spiro ring against H 37 .
-
Antidiabetic Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have antidiabetic properties .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its antidiabetic properties are being utilized .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in the original research papers .
-
Antimalarial Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have antimalarial properties .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its antimalarial properties are being utilized .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in the original research papers .
-
Anticholinesterase Activities
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been reported to have anticholinesterase activities .
- Methods : Specific methods of application or experimental procedures depend on the specific indole derivative and the context in which its anticholinesterase activities are being utilized .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in the original research papers .
Direcciones Futuras
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . A one-pot, three-component Fischer indolisation–N-alkylation approach is amenable to rapid generation of trisubstituted indole libraries .
Propiedades
IUPAC Name |
N,3-dimethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13-10(7)11(14)12-2/h3-6,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVSRZGRSDLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290264 | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-1H-indole-2-carboxamide | |
CAS RN |
203710-97-8 | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203710-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



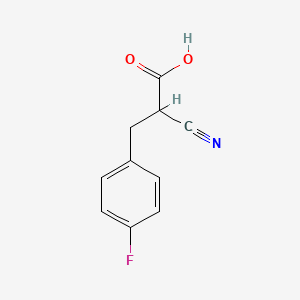
![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
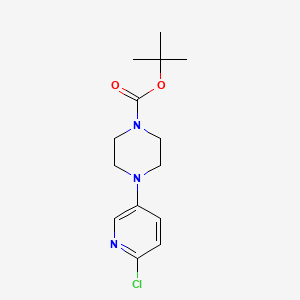
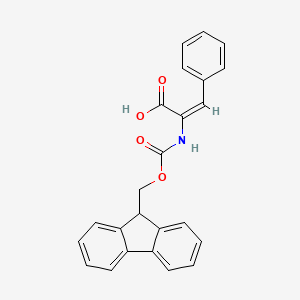
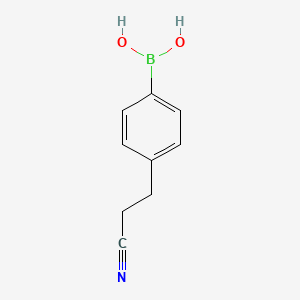
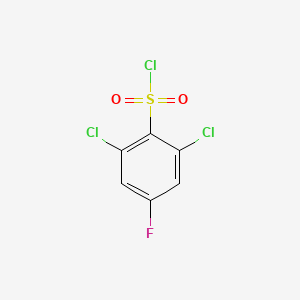
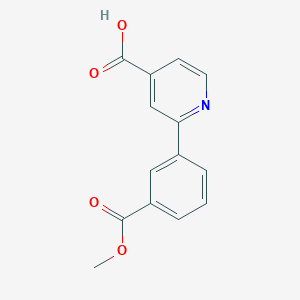
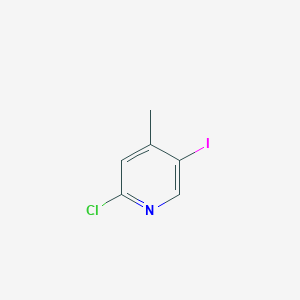
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
